molecular formula C14H12N2O B1354249 6-(Benzyloxy)-1H-indazole CAS No. 874668-62-9

6-(Benzyloxy)-1H-indazole

Cat. No.: B1354249
CAS No.: 874668-62-9
M. Wt: 224.26 g/mol
InChI Key: PMKBUGNQHOFKQS-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1H-indazole is a heterocyclic compound that features an indazole core with a benzyloxy substituent at the 6-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The benzyloxy group enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and benzyl alcohol.

    Nitration and Reduction: The 2-nitroaniline undergoes nitration followed by reduction to form 2-aminoaniline.

    Cyclization: The 2-aminoaniline is then subjected to cyclization with benzyl alcohol under acidic conditions to form the indazole core.

    Benzyloxy Substitution: Finally, the benzyloxy group is introduced at the 6-position through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the starting material can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

6-(Benzyloxy)-1H-indazole has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The indazole core interacts with active sites of enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Known for its broad spectrum of biological activities, including anticancer and antiviral properties.

    Indole: Another heterocyclic compound with significant pharmacological importance.

    Benzylindazole: Similar in structure but with different substituents, leading to varied biological activities.

Uniqueness

6-(Benzyloxy)-1H-indazole is unique due to the presence of the benzyloxy group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound in the development of new drugs and materials.

Properties

IUPAC Name

6-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKBUGNQHOFKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468197
Record name 6-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874668-62-9
Record name 6-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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